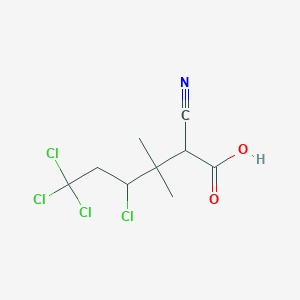
4,6,6,6-Tetrachloro-2-cyano-3,3-dimethylhexanoic acid
Cat. No. B8577219
Key on ui cas rn:
65676-17-7
M. Wt: 307.0 g/mol
InChI Key: IVUPBSLRQYWNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04211720
Procedure details


4-Chloro-2-cyano-3,3-dimethyl-6,6,6-trichlorohexanoic acid (3.07 g) and sodium acetate (2.05 g; water-free) were dissolved in dimethyl formamide (8.0 ml). The solution was then stirred at 145° C. for 12 hours. The working-up procedure was the same as indicated in Example III and yielded 1.85 g of Compound A with purity 90%. Yield 86%.
Quantity
3.07 g
Type
reactant
Reaction Step One



Name
Yield
86%
Identifiers


|
REACTION_CXSMILES
|
Cl[CH:2]([CH2:12][C:13]([Cl:16])([Cl:15])Cl)[C:3]([CH3:11])([CH3:10])[CH:4]([C:8]#[N:9])C(O)=O.C([O-])(=O)C.[Na+]>CN(C)C=O>[Cl:16][C:13]([Cl:15])=[CH:12][CH:2]1[C:3]([CH3:10])([CH3:11])[CH:4]1[C:8]#[N:9] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.07 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(C(C(=O)O)C#N)(C)C)CC(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
2.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
145 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was then stirred at 145° C. for 12 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(=CC1C(C1(C)C)C#N)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.85 g | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
